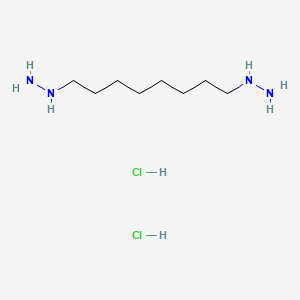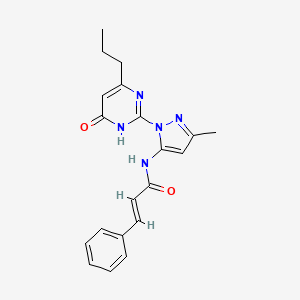
(8-Hydrazinyloctyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydrazinyloctyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N4 It is a derivative of octane, where two hydrazine groups are attached to the first and eighth carbon atoms, and it is stabilized as a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydrazinyloctyl)hydrazine dihydrochloride typically involves the reaction of 1,8-dibromoctane with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{Br-(CH}_2\text{)}_8\text{-Br} + 2 \text{NH}_2\text{NH}_2 \rightarrow \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 + 2 \text{HBr} ]
The resulting 1,8-dihydrazinyloctane is then treated with hydrochloric acid to form the dihydrochloride salt:
[ \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 + 2 \text{HCl} \rightarrow \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 \cdot 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Hydrazinyloctyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(8-Hydrazinyloctyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (8-Hydrazinyloctyl)hydrazine dihydrochloride involves its ability to form stable complexes with various biomolecules. The hydrazine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form hydrazones. This reactivity is exploited in biochemical assays and drug design.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydrazinyloctane dihydrochloride
- 1,8-Diaminooctane dihydrochloride
- 1,8-Dihydroxyloctane dihydrochloride
Uniqueness
(8-Hydrazinyloctyl)hydrazine dihydrochloride is unique due to the presence of hydrazine groups at both ends of the octane chain, which imparts distinct reactivity compared to similar compounds. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2912536.png)
![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)

![6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2912539.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)



![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
![5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2912549.png)
